molecular formula C7H15NO B13562228 6,6-Dimethylpiperidin-3-ol

6,6-Dimethylpiperidin-3-ol

Cat. No.: B13562228
M. Wt: 129.20 g/mol
InChI Key: SGVDSXXMVRCBFW-UHFFFAOYSA-N
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Description

6,6-Dimethylpiperidin-3-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, featuring two methyl groups at the 6th position and a hydroxyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 6,6-dimethyl-3-piperidone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,6-dimethyl-3-piperidone, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

6,6-Dimethylpiperidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Industrial Research: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperidin-4-ol: Similar structure but with different substitution pattern.

    6,6-Dimethylpiperidin-3-one: Oxidized form of 6,6-Dimethylpiperidin-3-ol.

    3-Piperidinol: Lacks the methyl groups at the 6th position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

6,6-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(9)5-8-7/h6,8-9H,3-5H2,1-2H3

InChI Key

SGVDSXXMVRCBFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CN1)O)C

Origin of Product

United States

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